molecular formula C18H21FN4O5S B2461522 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034320-85-7

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2461522
CAS No.: 2034320-85-7
M. Wt: 424.45
InChI Key: HDSJUZNGMDVXDI-UHFFFAOYSA-N
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Description

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic chemical compound with potential applications in several fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for scientific research.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, affecting its function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Given the presence of a pyrimidine ring in its structure , it might interfere with nucleotide synthesis or DNA replication, but this is purely speculative. More research is needed to elucidate the affected pathways and their downstream effects.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially inhibit or activate certain cellular processes, leading to changes in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, alter its stability, or affect its pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves several steps, including:

  • Preparation of the pyrimidinyl intermediate.

  • Formation of the pyrrolidinyl derivative.

  • Sulfonylation of the phenoxy group.

  • Final coupling to form the acetamide.

Industrial Production Methods: Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common industrial techniques include:

  • Continuous flow synthesis for better control over reaction parameters.

  • Use of catalytic agents to enhance reaction efficiency.

  • Purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form corresponding oxidized products.

  • Reduction: : Can be reduced to form amines and other derivatives.

  • Substitution: : Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Often uses reagents like hydrogen peroxide or permanganates under acidic or basic conditions.

  • Reduction: : Typically involves hydrogen gas with metal catalysts such as palladium on carbon.

  • Substitution: : Uses nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed: The major products depend on the specific reactions:

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction can yield amines.

  • Substitution yields various substituted derivatives.

Scientific Research Applications

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has multiple applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with biological molecules and pathways.

  • Medicine: : Potential therapeutic agent due to its bioactive properties.

  • Industry: : Used in the development of materials with specific properties.

Comparison with Similar Compounds

  • Similar compounds include other sulfonamide derivatives with varying substituents.

  • Other pyrimidine-based compounds that exhibit similar biological activities.

Uniqueness:

  • The specific combination of the pyrimidine ring, sulfonyl group, and acetamide moiety distinguishes it from other compounds.

  • Unique interactions with biological targets due to its distinct structure.

Properties

IUPAC Name

2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJUZNGMDVXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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